molecular formula C10H16O3SSi B103803 Trimethylsilyl p-toluenesulphonate CAS No. 17872-98-9

Trimethylsilyl p-toluenesulphonate

Cat. No. B103803
CAS RN: 17872-98-9
M. Wt: 244.38 g/mol
InChI Key: GDEWVMDXPUXBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl p-toluenesulphonate (TMSOTf) is a commonly used reagent in organic synthesis. It is a strong Lewis acid that is used in a variety of reactions, including the protection of alcohols, the activation of carboxylic acids and the formation of carbon-carbon bonds. In

Mechanism Of Action

Trimethylsilyl p-toluenesulphonate is a strong Lewis acid that can coordinate with electron-rich species such as alcohols, carboxylic acids, and olefins. The resulting complex is more reactive than the original substrate, allowing for the formation of new bonds. Trimethylsilyl p-toluenesulphonate can also catalyze reactions by stabilizing transition states and lowering activation energies.

Biochemical And Physiological Effects

Trimethylsilyl p-toluenesulphonate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong irritant and can cause skin and eye irritation upon contact. It should be handled with care and in a well-ventilated area.

Advantages And Limitations For Lab Experiments

Trimethylsilyl p-toluenesulphonate is a versatile reagent that can be used in a variety of reactions. It is readily available and relatively inexpensive. However, Trimethylsilyl p-toluenesulphonate is a strong Lewis acid and can react with a variety of functional groups, including water and amines. It should be used with caution and in appropriate conditions to avoid unwanted side reactions.

Future Directions

There are several future directions for research on Trimethylsilyl p-toluenesulphonate. One area of interest is the development of new reactions and applications for Trimethylsilyl p-toluenesulphonate in organic synthesis. Another area of interest is the study of the biochemical and physiological effects of Trimethylsilyl p-toluenesulphonate. Additionally, there is a need for more research on the limitations and side reactions of Trimethylsilyl p-toluenesulphonate in order to optimize its use in lab experiments.

Synthesis Methods

Trimethylsilyl p-toluenesulphonate can be synthesized by reacting p-toluenesulfonyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The resulting Trimethylsilyl p-toluenesulphonate can be purified by distillation or column chromatography.

Scientific Research Applications

Trimethylsilyl p-toluenesulphonate is widely used in organic synthesis, particularly in the protection of alcohols. It is also used in the activation of carboxylic acids and the formation of carbon-carbon bonds. Trimethylsilyl p-toluenesulphonate has been used in the synthesis of a variety of natural products and pharmaceuticals, including antitumor agents and antibiotics.

properties

CAS RN

17872-98-9

Product Name

Trimethylsilyl p-toluenesulphonate

Molecular Formula

C10H16O3SSi

Molecular Weight

244.38 g/mol

IUPAC Name

trimethylsilyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H16O3SSi/c1-9-5-7-10(8-6-9)14(11,12)13-15(2,3)4/h5-8H,1-4H3

InChI Key

GDEWVMDXPUXBKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C

Other CAS RN

17872-98-9

Origin of Product

United States

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